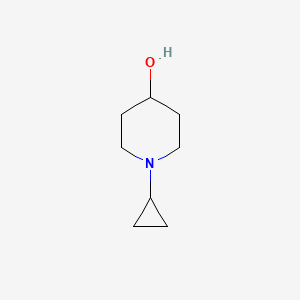

1-Cyclopropylpiperidin-4-ol

Vue d'ensemble

Description

“1-Cyclopropylpiperidin-4-ol” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 . The IUPAC name for this compound is 4-cyclopropyl-4-piperidinol .

Synthesis Analysis

The synthesis of “1-Cyclopropylpiperidin-4-ol” involves the reaction of 1-cyclopropyl-piperidin-4-one with sodium borohydride in absolute ethanol . The reaction mixture is stirred at room temperature for a certain period, and then the mixture is concentrated. The crude mixture is then purified to yield the desired product .

Molecular Structure Analysis

The molecular structure of “1-Cyclopropylpiperidin-4-ol” consists of a piperidine ring with a cyclopropyl group attached to one of the carbon atoms and a hydroxyl group attached to the nitrogen atom .

Physical And Chemical Properties Analysis

“1-Cyclopropylpiperidin-4-ol” is a solid at room temperature . It should be stored in a refrigerator .

Applications De Recherche Scientifique

Biological Profile of Substituted 1-Phenyl-2-Cyclopropylmethylamines

A study investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, finding significant affinity for sigma receptor subtypes. A compound within this category, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate, displayed high affinity for sigma1 sites and sigma1/sigma2 selectivity. These compounds may modulate tissue transglutaminase expression in astroglial cell cultures, suggesting potential therapeutic applications (Prezzavento et al., 2007).

Topoisomerase II Inhibitory Activity

Research on derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, related to 1-Cyclopropylpiperidin-4-ol, revealed their interaction with mammalian topoisomerase II. These compounds exhibited significant inhibitory activity, suggesting their potential in cancer therapeutics (Wentland et al., 1993).

Azabicyclo[3.1.0]hexane-1-ols in Asymmetric Synthesis

The utilization of Azabicyclo[3.1.0]hexane-1-ols, derived from cyclopropane rings, in the asymmetric synthesis of biologically active compounds has been documented. These compounds serve as frameworks for creating pharmacologically active products, highlighting the versatility of cyclopropane derivatives in drug synthesis (Jida et al., 2007).

Use in Ethylene Perception Inhibition

Studies on 1-methylcyclopropene, closely related to 1-Cyclopropylpiperidin-4-ol, demonstrated its role as an ethylene perception inhibitor. This compound affects a wide range of fruits, vegetables, and floriculture crops, providing insights into ethylene's role in plants and its potential applications in agriculture (Blankenship & Dole, 2003).

Cyclopropane in Drug Discovery

The presence of cyclopropane and its derivatives in various natural products with diverse biological activities, including antimicrobial, antifungal, and antitumoral properties, has been studied extensively. These findings underscore the importance of cyclopropane structures in the discovery and development of new pharmaceuticals (Coleman & Hudson, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for “1-Cyclopropylpiperidin-4-ol” are not mentioned in the search results, piperidine derivatives, in general, have been found to exhibit a wide range of biological activities and are used in various therapeutic applications . Therefore, “1-Cyclopropylpiperidin-4-ol” and its derivatives could potentially be explored for their pharmacological properties.

Propriétés

IUPAC Name |

1-cyclopropylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYTVMPUNMZTFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680173 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpiperidin-4-ol | |

CAS RN |

851847-62-6 | |

| Record name | 1-Cyclopropylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol](/img/structure/B1392957.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1392967.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1392969.png)

![3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1392978.png)